![molecular formula C14H19NO B2557266 4-Benzyl-4-azaspiro[2.5]octan-7-ol CAS No. 1909348-20-4](/img/structure/B2557266.png)
4-Benzyl-4-azaspiro[2.5]octan-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-4-azaspiro[2.5]octan-7-ol is a chemical compound with the CAS Number: 1909348-20-4 . It has a molecular weight of 217.31 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 . This code provides a specific description of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The density is predicted to be 1.14±0.1 g/cm3 .
科学的研究の応用
Anti-Tumor and Anti-Angiogenic Properties
4-Benzyl-4-azaspiro[2.5]octan-7-ol derivatives exhibit significant anti-tumor and anti-angiogenic activities. Specifically, certain azaspiro bicyclic hydantoin derivatives have shown substantial anti-proliferative effects against various cancer cell lines. Compounds such as 8-(3,4-difluorobenzyl)-1'-(4-(methylsulfonyl)benzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione demonstrated potent inhibition of tube formation in endothelial cells and downregulated the secretion of VEGF (vascular endothelial growth factor), suggesting potential angioinhibitory effects and a part in anti-tumor action (Basappa et al., 2009).
Applications in Peptide Synthesis
Compounds related to this compound have been utilized in peptide synthesis, leveraging their unique chemical structures. Chiral heterospirocyclic 2H-azirin-3-amines, structurally related to azaspirocycles, have been synthesized and employed to yield diastereoisomeric peptides, showcasing the potential of these compounds in producing complex peptide-based structures (Stamm, Linden, & Heimgartner, 2003).
Structural Analysis and Synthesis
Structural analysis of azaspiro derivatives provides insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies of compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione reveal intricate details about their molecular geometry, including the conformations of their rings and the patterns of their hydrogen bonding, which are essential for their stability and reactivity (Manjunath et al., 2011).
Antimicrobial Properties
Some azaspiro derivatives exhibit promising antimicrobial properties. For instance, one-flask syntheses of novel spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives have demonstrated significant antimicrobial activities, indicating their potential in developing new antimicrobial agents (Al-Ahmadi, 1997).
Diversity-Oriented Synthesis and Drug Discovery
The diversity-oriented synthesis of azaspirocycles allows for the creation of various heterocyclic compounds, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These functionalized pyrrolidines, piperidines, and azepines are crucial scaffolds in chemistry-driven drug discovery, highlighting the versatility and importance of azaspiro compounds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Safety and Hazards
特性
IUPAC Name |
4-benzyl-4-azaspiro[2.5]octan-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGATCWFCMOQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC2)CC1O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)
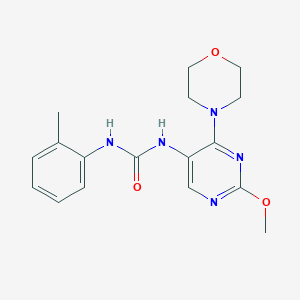
![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)

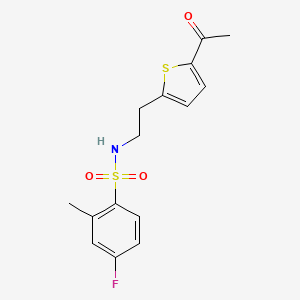

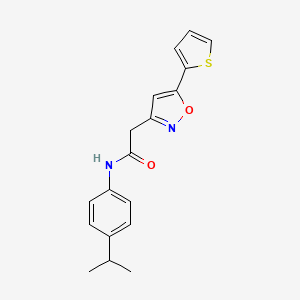
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)
![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)
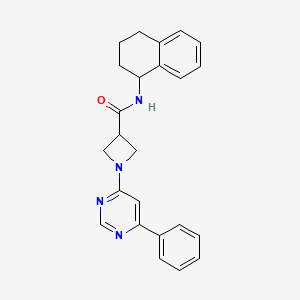
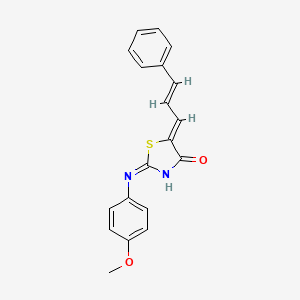
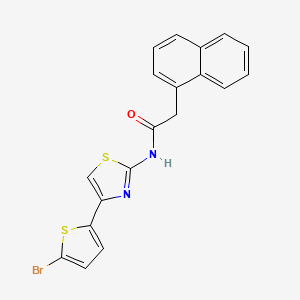
![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)